6-Aminopenicillanic acid

Description

This compound has been reported in Penicillium chrysogenum with data available.

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

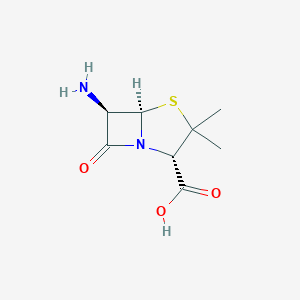

(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHVIOIJCVXTGV-ALEPSDHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1203-85-6 (hydrochloride salt) | |

| Record name | 6-Aminopenicillanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046097 | |

| Record name | 6-Aminopenicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-16-6 | |

| Record name | 6-Aminopenicillanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminopenicillanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Aminopenicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopenicillanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOPENICILLANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0C4R7XVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Nucleus of a Revolution: A Technical History of 6-Aminopenicillanic Acid

The discovery of 6-aminopenicillanic acid (6-APA) stands as a pivotal moment in the history of medicine, unlocking the door to the development of a vast arsenal of semi-synthetic penicillins that revolutionized antibacterial therapy. This technical guide delves into the core of this discovery, providing researchers, scientists, and drug development professionals with an in-depth understanding of the historical context, experimental methodologies, and quantitative data that defined this scientific breakthrough.

The Dawn of a New Era: The Discovery of 6-APA

Prior to the late 1950s, the therapeutic use of penicillin was limited to naturally occurring forms, primarily penicillin G. While highly effective against many gram-positive bacteria, its susceptibility to bacterial resistance and its limited spectrum of activity presented significant clinical challenges. The quest for more robust and versatile penicillin variants was a major focus of research.

In 1958, a team of scientists at Beecham Research Laboratories in Brockham Park, Surrey, made the groundbreaking discovery that would forever change the landscape of antibiotic therapy.[1] F. R. Batchelor, F. P. Doyle, J. H. C. Nayler, and G. N. Rolinson successfully isolated the core nucleus of the penicillin molecule, this compound (6-APA). This discovery was significant because it provided a versatile chemical scaffold upon which new side chains could be attached, leading to the creation of a multitude of semi-synthetic penicillins with improved properties.

The key to their success lay in the realization that the Penicillium chrysogenum mold, when fermented in the absence of a side-chain precursor, produced a substance that was not a complete penicillin but rather its fundamental building block. This substance was identified as 6-APA.

Experimental Protocols: From Fermentation to Isolation

The journey from the initial observation to the isolation and characterization of 6-APA involved a series of meticulous experimental procedures. The following sections detail the key methodologies employed in the early research.

Fermentation of Penicillium chrysogenum for 6-APA Production

The production of 6-APA relied on modifying the established penicillin fermentation process. The crucial difference was the omission of a side-chain precursor, such as phenylacetic acid for penicillin G.

Protocol for 6-APA Production in Fermentation Broth:

-

Inoculum Preparation: A spore suspension of a high-yielding strain of Penicillium chrysogenum was used to inoculate a seed culture medium.

-

Seed Culture: The seed culture was incubated for 24-48 hours to allow for vegetative growth.

-

Production Fermentation: The seed culture was then transferred to a larger production fermenter containing a nutrient-rich medium. Crucially, this medium lacked a specific penicillin side-chain precursor.

-

Fermentation Conditions: The fermentation was carried out under controlled conditions of aeration, agitation, temperature (typically 25-28°C), and pH (maintained between 6.8 and 7.4).

-

Monitoring: The fermentation broth was monitored regularly for mycelial growth and the accumulation of 6-APA.

Isolation and Purification of 6-APA

The isolation of 6-APA from the complex fermentation broth was a multi-step process involving extraction and crystallization.

Protocol for Isolation and Purification of 6-APA:

-

Mycelial Removal: The fermentation broth was first filtered to remove the fungal mycelia.

-

Acidification and Extraction: The pH of the filtrate was adjusted to 2.0 with a strong acid (e.g., sulfuric acid). This step protonated the carboxylic acid group of 6-APA, making it more soluble in an organic solvent. The acidified filtrate was then extracted with an organic solvent like n-butyl acetate to remove any residual penicillin G and other impurities.

-

Aqueous Back-Extraction: The aqueous phase, now enriched with 6-APA, was separated.

-

pH Adjustment and Crystallization: The pH of the aqueous phase was carefully adjusted to the isoelectric point of 6-APA (around pH 4.3) with a base (e.g., hydrochloric acid). At this pH, the solubility of 6-APA is minimal, causing it to crystallize out of the solution.

-

Collection and Drying: The 6-APA crystals were collected by filtration, washed with cold water to remove any remaining soluble impurities, and then dried under vacuum.

The Rise of Enzymatic Hydrolysis

While fermentation without a precursor was the initial method for obtaining 6-APA, a more efficient and scalable approach soon emerged: the enzymatic hydrolysis of penicillin G. This method utilized an enzyme, penicillin G acylase (PGA), to cleave the phenylacetyl side chain from penicillin G, yielding 6-APA and phenylacetic acid.

Enzymatic Conversion of Penicillin G to 6-APA

The use of penicillin acylase, often from Escherichia coli, became the industrial standard for 6-APA production due to its high specificity and efficiency.

Protocol for Enzymatic Hydrolysis of Penicillin G:

-

Enzyme Preparation: Penicillin G acylase was typically used in an immobilized form to allow for easy separation and reuse. The enzyme could be immobilized on various supports, such as agarose or synthetic polymers.

-

Reaction Setup: A solution of penicillin G potassium salt in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0) was prepared.

-

Enzymatic Reaction: The immobilized penicillin G acylase was added to the penicillin G solution. The reaction was carried out at a controlled temperature (typically 35-40°C) with gentle agitation. The pH was maintained at the optimal level for the enzyme by the controlled addition of a base (e.g., sodium hydroxide) to neutralize the phenylacetic acid produced during the reaction.

-

Reaction Monitoring: The progress of the reaction was monitored by measuring the amount of 6-APA formed or the amount of penicillin G consumed.

-

Product Isolation: Once the reaction was complete, the immobilized enzyme was removed by filtration. The 6-APA was then isolated from the reaction mixture using the same acidification, extraction, and crystallization procedure described in section 2.2.

Analytical Methodologies

The discovery and development of 6-APA were underpinned by robust analytical techniques to detect, quantify, and characterize the molecule.

Paper Chromatography

Paper chromatography was a key technique used in the initial discovery and characterization of 6-APA. It allowed for the separation of 6-APA from penicillin G and other components in the fermentation broth.

Protocol for Paper Chromatography of 6-APA:

-

Stationary Phase: A strip of Whatman No. 1 chromatography paper was used as the stationary phase.

-

Sample Application: A small spot of the test solution (e.g., fermentation filtrate or purified sample) was applied to a starting line drawn on the paper.

-

Mobile Phase: The paper was then developed in a chromatography tank containing a suitable solvent system (mobile phase), such as a mixture of butanol, acetic acid, and water.

-

Development: The solvent moved up the paper by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

-

Visualization: After development, the chromatogram was dried, and the spots were visualized. 6-APA could be detected by spraying the paper with a reagent such as ninhydrin, which reacts with the primary amino group of 6-APA to produce a colored spot.

Bioassay

Bioassays were essential for determining the antibacterial activity of penicillin and for detecting the presence of penicillinase-producing bacteria. The agar cup plate method was a common technique.

Protocol for Agar Cup Plate Bioassay:

-

Agar Plate Preparation: A sterile petri dish was filled with a base layer of nutrient agar. A second layer of seeded agar, containing a sensitive indicator microorganism (e.g., Staphylococcus aureus or Bacillus subtilis), was poured on top.

-

Well Creation: Once the agar solidified, wells or "cups" were cut into the agar using a sterile cork borer.

-

Sample Application: A defined volume of the test solution (e.g., dilutions of a standard penicillin solution or the unknown sample) was added to each well.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The antibiotic in the sample diffused into the agar, inhibiting the growth of the indicator organism. The diameter of the clear zone of inhibition around each well was measured. The potency of the unknown sample was then calculated by comparing the size of its zone of inhibition to those produced by the standard solutions.

Quantitative Data

The efficiency of 6-APA production has been a subject of continuous optimization. The following tables summarize key quantitative data from various production and analysis methods.

| Production Method | Organism/Enzyme | Substrate | Yield (%) | Reference |

| Fermentation (Precursor-free) | Penicillium chrysogenum | N/A | Variable, generally low | [2] |

| Enzymatic Hydrolysis | Escherichia coli (whole cells) | Penicillin G | 47-68% | [2] |

| Enzymatic Hydrolysis | Immobilized Penicillin G Acylase | Penicillin G | ~75% | [2] |

| Enzymatic Hydrolysis (Pilot Scale) | Lentikats-encapsulated E. coli | Penicillin V | 85-90% | [3] |

Table 1: Comparison of 6-APA Production Yields from Different Methods.

| Parameter | Value | Conditions | Reference |

| Optimal pH for PGA activity | 7.5 - 8.0 | - | [2] |

| Optimal Temperature for PGA activity | 35 - 40 °C | - | [2] |

| PGA activity (E. coli strain BDCS-N-FMu12) | 6.4 mg 6-APA / h / mg wet cells | - | [2] |

| PGA activity (Bacillus megaterium ATCC 14945) | 2.4 mg 6-APA / h / mg wet cells | - | [2] |

Table 2: Key Parameters for Penicillin G Acylase (PGA) Activity.

Visualizing the Discovery and Production Workflows

The following diagrams illustrate the key pathways and processes involved in the discovery and production of 6-APA.

Caption: A timeline illustrating the key milestones in the discovery of this compound.

Caption: Experimental workflow for the production and isolation of 6-APA from Penicillium chrysogenum.

Caption: Signaling pathway for the enzymatic conversion of Penicillin G to 6-APA.

Conclusion

The discovery of this compound was a landmark achievement that transformed the field of antibacterial chemotherapy. It provided the essential chemical framework for the development of a vast array of semi-synthetic penicillins, addressing the limitations of their natural predecessors. The meticulous experimental work, from fermentation and isolation to enzymatic conversion and analysis, laid the foundation for the large-scale industrial production of this crucial intermediate. This technical guide has provided a detailed overview of the history, protocols, and data that defined this pivotal era in drug discovery, offering valuable insights for today's researchers and scientists in the ongoing battle against infectious diseases.

References

The Central Role of 6-Aminopenicillanic Acid (6-APA) as a Penicillin Precursor: A Technical Guide

Introduction

Discovered in 1958, 6-aminopenicillanic acid (6-APA) is the fundamental nucleus of all penicillin antibiotics.[1] Its isolation marked a revolutionary turning point in medicine, moving beyond the limitations of naturally produced penicillins to the era of semi-synthetic antibiotics.[2][3] 6-APA itself possesses weak antibacterial activity; however, its true significance lies in its role as a versatile precursor.[2] By chemically attaching different acyl side chains to the 6-APA core, a vast array of semi-synthetic penicillins has been developed, offering improved antibacterial spectrums, enhanced stability, and resistance to bacterial β-lactamase enzymes.[2][4] This guide provides an in-depth technical overview of 6-APA's structure, production, and pivotal function in the development of β-lactam antibiotics, tailored for researchers and professionals in drug development.

The Chemical Core: Structure and Significance of 6-APA

The molecular structure of 6-APA consists of a fused heterocyclic system comprising a four-membered β-lactam ring and a five-membered thiazolidine ring.[4] This core structure, formally known as a "penam," is the key to the antibacterial action of all penicillins.[4] The strained β-lactam ring is highly reactive and functions by acylating the active site of transpeptidase enzymes, which are essential for the synthesis of bacterial cell walls. This inhibition of cell wall synthesis ultimately leads to bacterial cell lysis and death. While the penam nucleus is essential for this mechanism, the acyl side chain dictates the antibiotic's specific properties, such as its spectrum of activity and stability. 6-APA provides the foundational scaffold, ready for the chemical addition of novel side chains to create more potent and effective drugs.[2]

Production of 6-APA: The Enzymatic Revolution

The industrial production of 6-APA is a cornerstone of the antibiotics industry and represents one of the most successful applications of enzymatic biocatalysis.[5][6] The primary method involves the enzymatic hydrolysis of naturally fermented penicillins, most commonly Penicillin G (benzylpenicillin) or Penicillin V (phenoxymethylpenicillin).[6][7]

The Key Biocatalyst: Penicillin G Acylase (PGA)

Penicillin G Acylase (PGA), also known as penicillin amidase, is the enzyme central to 6-APA production.[8] Predominantly sourced from microorganisms like Escherichia coli, this enzyme selectively catalyzes the deacylation (hydrolysis) of the amide bond that links the acyl side chain to the 6-amino group of the penicillin molecule.[7][9] This reaction yields 6-APA and a corresponding carboxylic acid side product (e.g., phenylacetic acid from Penicillin G).[5]

The catalytic mechanism of PGA involves an N-terminal serine residue that acts as a nucleophile, attacking the amide bond to form a covalent acyl-enzyme intermediate.[7][10][11] This intermediate is then hydrolyzed by water to release the free carboxylic acid and regenerate the active enzyme. The enzyme is highly specific, leaving the crucial and more labile amide bond within the β-lactam ring intact.[11]

Enzyme Immobilization: A Prerequisite for Industrial Viability

For large-scale industrial processes, the use of free, soluble enzymes is often economically unfeasible due to issues with stability, recovery, and reusability.[12] Consequently, Penicillin G Acylase is almost always used in an immobilized form.[9][13] Immobilization enhances the enzyme's operational stability against changes in temperature and pH and allows for its easy separation from the reaction mixture and repeated use over numerous cycles.[13][14]

Common immobilization techniques include:

-

Covalent Attachment : Binding the enzyme to a solid support, such as glutaraldehyde-activated chitosan or agarose beads.[14]

-

Entrapment : Encapsulating the enzyme or whole cells containing the enzyme within a porous polymer matrix like alginate or polyvinyl alcohol.[12][15]

-

Cross-Linking : Forming aggregates of enzyme molecules cross-linked together, which renders them insoluble.[12]

The choice of support and immobilization method is critical for optimizing enzyme activity, stability, and overall process efficiency.[14]

Data Presentation: Quantitative Analysis of 6-APA Production

The efficiency of 6-APA production is influenced by numerous factors, including the source of the enzyme, reaction conditions, and the use of co-solvents. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of 6-APA Production Yields and Conditions

| Biocatalyst System | Substrate | Key Reaction Conditions | Conversion Yield / Productivity | Reference(s) |

|---|---|---|---|---|

| Intact E. coli cells (BDCS-N-FMu12) | Penicillin G (0.5 g in 120 mL) | pH 7.5, 40°C, 4 hours | 68% conversion | [16][17] |

| Immobilized PGA in aqueous-MIBK system | Penicillin G (5.0% w/v) | Initial pH 8.0, 35°C, Aqueous:Organic ratio 3:1 | 10% improvement over aqueous system | [18][19] |

| Recombinant E. coli in PEG/Dextran ATPS | Penicillin G (7% w/v) | pH 7.8, 37°C, 40 minutes | 90-99% conversion | [20][21] |

| Dodecane/polymer/water three-liquid-phase system | Penicillin G | pH 5.5, 42°C | 80% productivity | [22] |

| Lentikats-encapsulated E. coli (PVA) | Penicillin V (20 g/L) | pH 5.0, 37°C | ~90% recovery after downstream processing |[15] |

Table 2: Kinetic Parameters for Penicillin G Hydrolysis

| Parameter | Description | Value / Observation | Reference(s) |

|---|---|---|---|

| Substrate Inhibition | Enzyme is inhibited by excess Penicillin G. | Observed in multiple studies. | [23][24] |

| Product Inhibition (PAA) | Phenylacetic acid acts as a competitive inhibitor. | Competes with the substrate for the active site. | [23][24] |

| Product Inhibition (6-APA) | 6-APA acts as a non-competitive inhibitor. | Binds to the enzyme at a site other than the active site. | [23][24] |

| Acyl-enzyme Formation | Rate-limiting step in the conversion of Penicillin G. | Determined by stopped-flow experiments. | [10] |

| Phenylacetyl-enzyme Hydrolysis Rate | The rate at which the intermediate is broken down by water. | ≥ 1000 s⁻¹ |[10] |

Experimental Protocols

The following protocols provide generalized methodologies for the enzymatic production and subsequent purification of 6-APA based on common laboratory and industrial practices.

Protocol 1: Enzymatic Hydrolysis of Penicillin G using Immobilized PGA

Objective: To produce 6-APA by catalyzing the hydrolysis of Penicillin G potassium salt using immobilized Penicillin G Acylase.

Materials:

-

Penicillin G potassium salt

-

Immobilized Penicillin G Acylase (e.g., on chitosan beads)

-

Potassium phosphate buffer (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

-

Stirred, temperature-controlled batch reactor

-

pH meter and controller

Methodology:

-

Reaction Setup: Prepare a solution of Penicillin G potassium salt in potassium phosphate buffer (e.g., 5-7% w/v) in the batch reactor.[18][20]

-

Temperature Control: Adjust the temperature of the reaction vessel to the optimal range for the enzyme, typically between 35-40°C.[16][18]

-

pH Adjustment: Adjust the initial pH of the substrate solution to the optimal range, typically between 7.5 and 8.0, using the NaOH solution.[16][18]

-

Enzyme Addition: Add the immobilized Penicillin G Acylase to the reactor to initiate the hydrolysis reaction. The enzyme loading will depend on its specific activity.

-

Reaction Monitoring: Maintain the pH at the setpoint (e.g., 7.8) throughout the reaction by the controlled addition of NaOH.[20] The consumption of NaOH is proportional to the formation of phenylacetic acid and can be used to monitor the reaction progress.

-

Reaction Termination: Continue the reaction for a predetermined time (e.g., 40 minutes to 4 hours) until the desired conversion is achieved.[16][20]

-

Enzyme Recovery: At the end of the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and stored for reuse in subsequent batches.[18]

Protocol 2: Extraction and Purification of 6-APA

Objective: To isolate and purify crystalline 6-APA from the aqueous reaction mixture.

Materials:

-

Aqueous supernatant from Protocol 1

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 1-6 M)

-

Organic solvent (e.g., methyl isobutyl ketone (MIBK) or butyl acetate)

-

Sodium hydroxide (NaOH) solution

-

Methanol

-

Centrifuge, filtration apparatus, rotary evaporator

Methodology:

-

Cell Removal: If whole cells were used, centrifuge the final reaction mixture to pellet the cells. Collect the supernatant containing 6-APA and phenylacetic acid (PAA).[16]

-

Acidification & PAA Extraction: Chill the supernatant to approximately 4°C.[15] Adjust the pH to ~2.0 with H₂SO₄ or HCl.[15][16] This protonates the PAA. Extract the PAA into an organic solvent like MIBK or butyl acetate.[15][25] Separate the aqueous and organic phases. The aqueous phase now contains the 6-APA.

-

Crystallization of 6-APA: Take the purified aqueous phase containing 6-APA. Adjust the pH to the isoelectric point of 6-APA, which is approximately 4.3, using NaOH.[16][26]

-

Precipitation and Isolation: At its isoelectric point, 6-APA has minimal solubility and will precipitate out of the solution as white crystals.[16] The solution can be concentrated under vacuum to enhance crystallization.[15]

-

Washing and Drying: Collect the 6-APA crystals by filtration. Wash the crystals with a small amount of cold water or methanol and then dry them under vacuum to obtain the final purified product.[16]

Mandatory Visualizations

Diagram 1: Enzymatic Hydrolysis of Penicillin G

References

- 1. 6-APA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Penicillin: this compound in Penicillin Fermentations | Semantic Scholar [semanticscholar.org]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Use of enzymes in the production of semi-synthetic penicillins and cephalosporins: drawbacks and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PenicillinAcylase [chem.uwec.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Immobilization of penicillin G acylase using permeabilized Escherichia coli whole cells within chitosan beads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immobilisation of PCA.pdf [slideshare.net]

- 14. scielo.br [scielo.br]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scialert.net [scialert.net]

- 17. This compound production by intact cells of E. coli containing penicillin G acylase (PGA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enhanced production of this compound in aqueous methyl isobutyl ketone system with immobilized penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Production of this compound in aqueous two-phase systems by recombinant Escherichia coli with intracellular penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. rombio.unibuc.ro [rombio.unibuc.ro]

- 26. US3509168A - Process for extracting this compound for production of penicillins - Google Patents [patents.google.com]

6-Aminopenicillanic Acid: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopenicillanic acid (6-APA) is the fundamental nucleus of all penicillin antibiotics.[1][2] Its discovery and isolation were pivotal moments in medicinal chemistry, paving the way for the development of a vast arsenal of semi-synthetic penicillins with improved efficacy, broader spectrum of activity, and resistance to bacterial enzymes. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of 6-APA, along with detailed experimental protocols for its analysis and utilization in the synthesis of penicillin derivatives.

Chemical Structure and Identification

6-APA is a bicyclic compound featuring a β-lactam ring fused to a thiazolidine ring. The core structure consists of a 4-thia-1-azabicyclo[3.2.0]heptan-7-one backbone, with an amino group at the C6 position and a carboxylic acid group at the C2 position.

IUPAC Name: (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 6-APA is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂N₂O₃S | [2][3] |

| Molecular Weight | 216.26 g/mol | [2][3] |

| Appearance | White to cream crystalline powder | |

| Melting Point | 198-200 °C (decomposes) | [1] |

| Solubility in Water | 0.4 g/100 mL | [1] |

| pKa (acidic) | ~2.3 - 3.42 | [4] |

| pKa (basic) | ~7.4 | [4] |

| logP | -0.24 to -2.1 | [4] |

| Density | ~1.52 g/cm³ |

Mechanism of Action of 6-APA Based Antibiotics

The therapeutic efficacy of penicillins, derived from 6-APA, lies in their ability to inhibit bacterial cell wall synthesis.[5][6] The strained β-lactam ring is the pharmacophore, mimicking the D-Ala-D-Ala moiety of the peptidoglycan precursors.[7] This allows the antibiotic to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are bacterial transpeptidases essential for cross-linking the peptidoglycan chains.[5][7][8] The irreversible inhibition of PBPs leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a common method for the quantitative analysis of 6-APA.[9][10][11][12]

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Orthophosphoric acid or phosphate buffer.

-

6-APA reference standard.

-

-

Chromatographic Conditions:

-

Procedure:

-

Standard Preparation: Prepare a stock solution of 6-APA reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing 6-APA in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the 6-APA peak based on its retention time compared to the standard. Calculate the concentration of 6-APA in the sample using the calibration curve generated from the standard solutions.

-

Enzymatic Hydrolysis of Penicillin G for 6-APA Production

This protocol describes a general procedure for the enzymatic conversion of Penicillin G to 6-APA using penicillin G acylase.[13][14][15]

-

Materials:

-

Penicillin G potassium salt.

-

Immobilized Penicillin G Acylase (PGA).

-

Phosphate buffer (e.g., 0.1 M, pH 7.5-8.0).

-

Hydrochloric acid (HCl) for pH adjustment.

-

Organic solvent for extraction (e.g., methyl isobutyl ketone - MIBK).

-

-

Procedure:

-

Reaction Setup: Dissolve Penicillin G in the phosphate buffer in a temperature-controlled reaction vessel.

-

Enzyme Addition: Add the immobilized PGA to the Penicillin G solution.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 28-40°C) for a set period (e.g., 4 hours).[13][16] Monitor the reaction progress by HPLC.

-

Enzyme Separation: Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for reuse.

-

Extraction and Crystallization:

-

Adjust the pH of the supernatant to acidic conditions (e.g., pH 2.0) with HCl to precipitate phenylacetic acid.

-

Extract the phenylacetic acid with an organic solvent like MIBK.

-

Adjust the pH of the aqueous phase containing 6-APA to its isoelectric point (around pH 4.3) to induce crystallization.[13]

-

Collect the 6-APA crystals by filtration, wash with cold water, and dry.

-

-

Enzymatic Synthesis of Ampicillin from 6-APA

This protocol provides a general method for the synthesis of the semi-synthetic penicillin, ampicillin, from 6-APA.[17][18][19][20][21]

-

Materials:

-

This compound (6-APA).

-

D-(-)-α-phenylglycine methyl ester (PGME) or a similar activated acyl donor.

-

Immobilized Penicillin G Acylase (PGA).

-

Phosphate buffer (e.g., 0.1 M, pH 6.0-6.5).

-

Sulfuric acid (H₂SO₄) for pH control.

-

-

Procedure:

-

Reaction Setup: Suspend 6-APA and PGME in the phosphate buffer in a pH-controlled and temperature-controlled reactor. A typical molar ratio of 6-APA to PGME is 1:3.[20]

-

Enzyme Addition: Add the immobilized PGA to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 25°C) while maintaining a constant pH (e.g., pH 6.0) by the controlled addition of H₂SO₄.[20][21]

-

Monitoring: Monitor the formation of ampicillin over time using HPLC.

-

Product Isolation: Once the reaction reaches completion or equilibrium, separate the immobilized enzyme. The ampicillin can then be purified from the reaction mixture through crystallization or chromatographic techniques.

-

Potentiometric Titration for pKa Determination of this compound

This protocol describes a method to determine the acid dissociation constants (pKa) of 6-APA.[22][23][24]

-

Instrumentation:

-

Potentiometer or pH meter with a suitable electrode.

-

Magnetic stirrer.

-

Burette.

-

-

Reagents:

-

This compound.

-

Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M).

-

Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M), carbonate-free.

-

Potassium chloride (KCl) to maintain constant ionic strength.

-

High-purity water.

-

-

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of 6-APA in water containing a known concentration of KCl.

-

Titration:

-

Place the solution in a thermostatted vessel and stir.

-

Immerse the calibrated pH electrode in the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to obtain a titration curve.

-

Determine the equivalence points from the inflection points of the curve (often by plotting the first or second derivative).

-

The pKa values can be determined from the pH at the half-equivalence points. For a diprotic acid like 6-APA, two pKa values will be obtained.

-

-

Conclusion

This compound remains a cornerstone of antibiotic research and development. A thorough understanding of its chemical structure, physicochemical properties, and reactivity is essential for the design and synthesis of novel penicillin derivatives to combat evolving bacterial resistance. The experimental protocols provided in this guide offer a foundation for the analysis and utilization of this critical pharmaceutical intermediate.

References

- 1. This compound | 551-16-6 [chemicalbook.com]

- 2. This compound | C8H12N2O3S | CID 11082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (6-APA) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 8. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scialert.net [scialert.net]

- 14. researchgate.net [researchgate.net]

- 15. Improving the Industrial Production of 6‐APA: Enzymatic Hydrolysis of Penicillin G in the Presence of Organic Solvents | Semantic Scholar [semanticscholar.org]

- 16. Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 18. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. brieflands.com [brieflands.com]

- 21. researchgate.net [researchgate.net]

- 22. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. scispace.com [scispace.com]

The Cornerstone of Modern Antibiotics: An In-depth Technical Guide to 6-Aminopenicillanic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Aminopenicillanic acid (6-APA), the fundamental nucleus of all penicillin antibiotics. This document delves into the critical physicochemical properties, detailed production methodologies, and its pivotal role in the synthesis of a myriad of life-saving semi-synthetic penicillins.

Physicochemical Properties of this compound

This compound is a white to cream-colored crystalline powder that forms the structural core of all penicillin antibiotics. Its unique β-lactam ring is the key to its antibacterial activity. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C8H12N2O3S | [1] |

| Molecular Weight | 216.26 g/mol | [1][2] |

| Density | 1.52 g/cm³ | |

| Melting Point | 198-200 °C (decomposes) | [3] |

| Boiling Point | 460.2 °C at 760 mmHg | |

| Water Solubility | Soluble | [3][4] |

| pKa (Strongest Acidic) | 3.42 | [4] |

| pKa (Strongest Basic) | 7.4 | [4] |

Production of this compound: Enzymatic Hydrolysis

The industrial production of 6-APA is predominantly achieved through the enzymatic hydrolysis of penicillin G or penicillin V, a method that has largely replaced chemical processes due to its efficiency and milder reaction conditions.[5][6] The enzyme penicillin acylase (also known as penicillin amidase) is the biocatalyst of choice for this transformation.[5][7]

Enzymatic Production and Purification Yields

The efficiency of 6-APA production is dependent on various factors, including the source of penicillin acylase, immobilization techniques, and downstream processing. The following table summarizes typical yields reported in the literature.

| Process Stage | Parameter | Value | Reference |

| Enzymatic Hydrolysis | Penicillin G Conversion | Up to 96% | [8] |

| Penicillin V Conversion | Complete (for 10 cycles) | [9][10] | |

| 6-APA Productivity (from Penicillin G) | 80% at 42°C, pH 5.5 | [11] | |

| Downstream Processing | Isolated Yield of 6-APA | 85-90% | [9][10] |

| Recovery Yield from Mother Liquor | 97-99% | [12] | |

| Purity of Crystallized 6-APA | ~98% | [12] |

Experimental Protocols

Protocol for Enzymatic Production of 6-APA from Penicillin G

This protocol outlines a general procedure for the enzymatic hydrolysis of penicillin G using immobilized penicillin acylase.

Materials:

-

Potassium Penicillin G

-

Immobilized Penicillin Acylase (e.g., from Escherichia coli or Proteus rettgeri)[8]

-

Phosphate Buffer (pH 7.5-8.2)[8]

-

Deionized Water

-

Hydrochloric Acid (for pH adjustment)

-

Sodium Hydroxide (for pH adjustment)

-

Ethyl Acetate (for extraction)[8]

Equipment:

-

Bioreactor with pH and temperature control

-

Recirculation pump

-

Filtration system

-

Centrifuge

-

Crystallization vessel

-

Vacuum dryer

Procedure:

-

Enzyme Bed Preparation: Pack a column with the immobilized penicillin acylase to create a packed bed reactor. The bed depth should be optimized, with depths of up to 6 centimeters being reported.[8]

-

Substrate Preparation: Prepare an aqueous solution of potassium penicillin G in phosphate buffer. The concentration can range from 2.0 to 3.0 kg in 50 liters.[8]

-

Enzymatic Reaction:

-

Recirculate the penicillin G solution through the packed bed of immobilized enzyme.

-

Maintain the temperature between 35°C and 40°C and the pH between 7.5 and 8.2.[8] The pH is controlled by the addition of a suitable base.

-

Monitor the conversion of penicillin G to 6-APA using a suitable analytical method, such as HPLC.

-

Continue recirculation until the desired conversion is achieved (typically >95%).[8]

-

-

Downstream Processing - Product Isolation and Purification:

-

Enzyme Removal: If using a batch process with suspended enzyme, remove the immobilized enzyme by filtration or centrifugation.

-

Extraction of Phenylacetic Acid: Adjust the pH of the reaction mixture to 2.3 with hydrochloric acid at 10°C and extract the by-product, phenylacetic acid, with ethyl acetate.[8]

-

Crystallization of 6-APA: Adjust the pH of the aqueous phase to the isoelectric point of 6-APA (around pH 3.6-4.2) to induce crystallization.[8][9]

-

Filtration and Washing: Collect the 6-APA crystals by filtration and wash with cold water and an organic solvent like butyl acetate.[13]

-

Drying: Dry the purified 6-APA crystals under vacuum at 45-50°C.[13]

-

Protocol for Synthesis of Ampicillin from 6-APA

This protocol describes the enzymatic synthesis of ampicillin from 6-APA and a suitable acyl donor, D-(-)-phenylglycine methyl ester (PGME).

Materials:

-

This compound (6-APA)

-

D-(-)-phenylglycine methyl ester (PGME)

-

Immobilized Penicillin G Acylase

-

Phosphate Buffer (pH 6.5)[14]

-

Hydrochloric Acid (2N) for pH control[14]

Equipment:

-

Stirred-tank reactor with pH and temperature control

-

HPLC for reaction monitoring

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare a solution of 6-APA (e.g., 100 mM) and PGME (e.g., 300 mM) in phosphate buffer (pH 6.5).[14]

-

Enzymatic Synthesis:

-

Product Isolation: The product, ampicillin, may precipitate out of the solution and can be collected by filtration. Further purification steps may be required.

Visualizing the Core Processes

The following diagrams, generated using Graphviz, illustrate the key workflows in the production and utilization of this compound.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C8H12N2O3S | CID 11082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 551-16-6 [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of this compound (6-APA) production by using a new immobilized penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4113566A - Process for preparing this compound - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Process Development for this compound Production Using Lentikats-Encapsulated Escherichia coli Cells Expressing Penicillin V Acylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US20050020685A1 - Process for recovery of this compound from an aqueous discharge stream - Google Patents [patents.google.com]

- 14. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-depth Technical Guide to the Biosynthesis of 6-Aminopenicillanic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathway of 6-aminopenicillanic acid (6-APA), the core precursor for the production of semi-synthetic penicillins. The document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the key processes.

Introduction

This compound (6-APA) is a fundamental building block in the pharmaceutical industry, serving as the nucleus for a vast array of life-saving semi-synthetic penicillin antibiotics.[1] Its production is a multi-step process that begins with the microbial biosynthesis of a precursor penicillin, typically penicillin G, followed by enzymatic cleavage to yield the 6-APA core.[2][3] This guide will delve into the intricate biochemical reactions and methodologies that underpin the formation of this crucial molecule.

The Biosynthetic Pathway of Penicillin G

The biosynthesis of penicillin G, the primary precursor for 6-APA, is a three-step enzymatic process primarily occurring in filamentous fungi such as Penicillium chrysogenum.[4]

Step 1: Tripeptide Formation by δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine Synthetase (ACVS)

The pathway commences with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multi-functional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).[5][6] ACVS activates and links the three amino acids to form the linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[7] The enzyme consists of three modules, each responsible for the activation and incorporation of one of the amino acids.[5] The final module also contains an epimerization domain that converts L-valine to its D-isomer.[5] Due to its large size and instability, detailed kinetic analysis of ACVS is challenging.[8]

Step 2: Cyclization by Isopenicillin N Synthase (IPNS)

The linear ACV tripeptide is then oxidatively cyclized by the non-heme iron-dependent enzyme, isopenicillin N synthase (IPNS).[9][10] This remarkable enzymatic step involves a four-electron oxidation of the ACV substrate, leading to the formation of the bicyclic isopenicillin N (IPN), which contains the characteristic β-lactam and thiazolidine rings of the penicillin core.[10][11] The reaction requires molecular oxygen and a ferrous iron cofactor.[10]

Step 3: Side-Chain Exchange by Acyl-CoA:Isopenicillin N Acyltransferase (IAT)

The final step in the biosynthesis of penicillin G involves the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a phenylacetyl group. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT). The phenylacetyl group is supplied by phenylacetyl-CoA.

Enzymatic Production of this compound

The industrial production of 6-APA is predominantly achieved through the enzymatic hydrolysis of penicillin G. This reaction is catalyzed by the enzyme penicillin G acylase (PGA), also known as penicillin amidase.[12][13]

Penicillin G Acylase (PGA)

PGA cleaves the amide bond between the phenylacetyl side chain and the 6-amino group of the penicillin G molecule, releasing phenylacetic acid and the desired 6-APA nucleus.[14] This enzymatic process is favored over chemical hydrolysis due to its high specificity and milder reaction conditions, resulting in higher yields and a more environmentally friendly process.[3] The enzyme can be used in both free and immobilized forms, with immobilization offering advantages in terms of enzyme stability and reusability.[13]

Quantitative Data

The efficiency of the enzymatic reactions in the 6-APA biosynthesis pathway can be described by various quantitative parameters, including enzyme kinetics and reaction yields.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism | Notes |

| Penicillin G Acylase (Free) | Penicillin G | 0.0227 mol·L-1 | 0.7325 µmol·min-1 | Escherichia coli | [15] |

| Penicillin G Acylase (Immobilized) | Penicillin G | 11.36 mmol·dm-3 | - | Escherichia coli ATCC 11105 mutant | Substrate inhibition observed at 680 mmol·dm-3.[13] |

| Penicillin G Acylase (Immobilized) | Penicillin G | 0.0436 mol·L-1 | 0.3727 µmol·min-1 | Escherichia coli | Immobilized on magnetic nanoparticles.[15] |

| Isopenicillin N Synthase | ACV | - | - | Aspergillus nidulans | Steady-state kinetic parameters have been determined.[11] |

Table 2: Reaction Yields

| Conversion Step | Enzyme | Starting Material | Product | Reported Yield | Conditions |

| Penicillin G to 6-APA | Penicillin G Acylase (whole cells) | Penicillin G | 6-APA | 37-68% | Varies with bacterial strain.[2] |

| Penicillin G to 6-APA | Penicillin G Acylase (immobilized) | Penicillin G | 6-APA | ~75% | Batch reaction.[2] |

| Penicillin G to 6-APA | Penicillin G Acylase | Penicillin G | 6-APA | 80% | Three-liquid-phase system.[16] |

| Penicillin V to 6-APA | Penicillin V Acylase (immobilized) | Penicillin V | 6-APA | 85-90% (isolated yield) | Pilot-scale, 10 L.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of 6-APA.

Assay for Penicillin G Acylase (PGA) Activity

This protocol describes a common method for determining PGA activity based on the quantification of the 6-APA produced.

Principle: The amount of 6-APA produced from the hydrolysis of penicillin G is determined by reacting it with p-dimethylaminobenzaldehyde (PDAB), which forms a colored product that can be measured spectrophotometrically.

Materials:

-

Penicillin G potassium salt solution (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

p-Dimethylaminobenzaldehyde (PDAB) reagent

-

6-APA standard solutions

-

Enzyme solution (free or immobilized PGA)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the penicillin G solution in phosphate buffer.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme solution.

-

Incubate the reaction for a specific time period (e.g., 10-30 minutes).

-

Stop the reaction by adding the PDAB reagent.

-

Incubate for color development.

-

Measure the absorbance at a specific wavelength (e.g., 415 nm).[12]

-

Create a standard curve using known concentrations of 6-APA.

-

Calculate the amount of 6-APA produced in the enzymatic reaction by comparing the absorbance to the standard curve.

Unit Definition: One unit (U) of PGA activity is typically defined as the amount of enzyme that produces 1 µmol of 6-APA per minute under specified conditions.

Continuous Spectrophotometric Assay for Isopenicillin N Synthase (IPNS) Activity

This assay allows for the continuous monitoring of IPN formation.[11][15]

Principle: The formation of the penicillin nucleus results in an increase in absorbance at 235 nm.[11]

Materials:

-

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) solution (substrate)

-

HEPES buffer (e.g., 50 mM, pH 7.0)

-

Ferrous sulfate solution

-

Ascorbate solution

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

IPNS enzyme solution

-

UV-Vis spectrophotometer capable of kinetic measurements

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing HEPES buffer, ferrous sulfate, ascorbate, and a reducing agent like DTT or TCEP.

-

Add the ACV substrate to the mixture.

-

Place the cuvette in the spectrophotometer and record a baseline reading at 235 nm.

-

Initiate the reaction by adding the IPNS enzyme solution and mix quickly.

-

Monitor the increase in absorbance at 235 nm over time.

-

The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.

Purification of Recombinant His-tagged ACV Synthetase

This protocol provides a general workflow for the purification of heterologously expressed ACV synthetase.[17]

Principle: A polyhistidine tag (His-tag) engineered onto the recombinant protein allows for its selective binding to a nickel-nitrilotriacetic acid (Ni-NTA) affinity resin.

Materials:

-

E. coli cell paste expressing His-tagged ACVS

-

Lysis buffer (e.g., 50 mM HEPES pH 7.0, 300 mM NaCl, 20 mM imidazole)

-

Wash buffer (same as lysis buffer)

-

Elution buffer (e.g., 50 mM HEPES pH 7.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Sonication or other cell lysis equipment

-

Centrifuge

Procedure:

-

Resuspend the E. coli cell paste in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the cleared lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer to remove unbound proteins.

-

Elute the His-tagged ACVS from the column using the elution buffer.

-

Collect the elution fractions and analyze for the presence of the purified protein by SDS-PAGE.

-

Pool the fractions containing the purified ACVS. For long-term storage, buffer exchange into a suitable storage buffer may be necessary.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. goldbio.com [goldbio.com]

- 2. scialert.net [scialert.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [Biogenesis of this compound (6-APA) and penicillin in Penicillium chrysogenum: effect of the biocatalyst chrysin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-aminoadipyl-cysteinyl-valine synthetases in beta-lactam producing organisms. From Abraham's discoveries to novel concepts of non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACV synthetase - Wikipedia [en.wikipedia.org]

- 7. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies of isopenicillin N synthase enzymatic properties using a continuous spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic investigation of penicillin G acylase from a mutant strain of Escherichia coli ATCC 11105 immobilized on oxirane-acrylic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. collab.its.virginia.edu [collab.its.virginia.edu]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.rug.nl [research.rug.nl]

A Technical Guide to the Early Research on the Antibacterial Activity of 6-Aminopenicillanic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the foundational research into the antibacterial properties of 6-Aminopenicillanic acid (6-APA), the core nucleus of all penicillin antibiotics. The discovery and isolation of 6-APA in the late 1950s by researchers at Beecham Research Laboratories marked a pivotal moment in medicine, paving the way for the development of a vast range of semi-synthetic penicillins with tailored therapeutic properties. This document focuses on the initial characterization of 6-APA's intrinsic antibacterial activity and the experimental methodologies employed in this seminal work.

Intrinsic Antibacterial Activity of this compound

Early investigations revealed that 6-APA possesses inherent, albeit weak, antibacterial activity. Its discovery was significant not because of its own potency, but because it provided the essential chemical scaffold for the creation of new, more powerful antibiotics. The antibacterial spectrum of 6-APA was determined against a variety of microorganisms, with the minimum inhibitory concentration (MIC) serving as the primary quantitative measure of its efficacy. The data presented below is a summary of the findings from this initial period of research.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of 6-APA

The following table summarizes the MIC values of 6-APA against several bacterial strains as determined in the foundational studies. For comparison, data for Penicillin G (benzylpenicillin), the dominant natural penicillin at the time, is often included to provide context for 6-APA's relatively low intrinsic activity.

| Bacterial Strain | This compound (6-APA) MIC (µg/mL) | Penicillin G MIC (µg/mL) |

| Staphylococcus aureus | >100 | 0.02 |

| Streptococcus pyogenes | ~100 | 0.01 |

| Bacillus subtilis | 10 - 50 | 0.02 |

| Escherichia coli | 500 - 1000 | >1000 |

| Salmonella typhi | >500 | >1000 |

| Proteus vulgaris | >1000 | >1000 |

Note: The exact values reported varied slightly between early publications. The data presented represents a consensus range from that era's research.

Experimental Protocols

The methodologies used in the late 1950s and early 1960s to determine the antibacterial activity of 6-APA were foundational for much of modern antibiotic susceptibility testing. The primary method employed was the serial dilution technique, performed in either broth or agar.

Detailed Methodology: Serial Dilution for MIC Determination

-

Preparation of 6-APA Stock Solution: A sterile, aqueous stock solution of this compound was prepared at a known high concentration.

-

Serial Dilution: A series of two-fold dilutions of the 6-APA stock solution was prepared in a liquid growth medium (e.g., Nutrient Broth or Tryptic Soy Broth) or a molten agar medium (e.g., Nutrient Agar). This created a range of concentrations to be tested.

-

Inoculum Preparation: The bacterial strain to be tested was grown in a suitable liquid medium to a specified turbidity, corresponding to a standard cell density (typically around 10^5 to 10^6 colony-forming units per milliliter).

-

Inoculation:

-

Broth Dilution Method: A standardized volume of the bacterial inoculum was added to each tube containing the different concentrations of 6-APA in broth.

-

Agar Dilution Method: A standardized volume of the bacterial inoculum was spotted onto the surface of the agar plates, each containing a different concentration of 6-APA.

-

-

Controls: Positive and negative control tubes or plates were included. The positive control contained the bacterial inoculum in a medium without any antibiotic to ensure the bacteria were viable. The negative control contained the medium and the antibiotic but no inoculum to check for sterility.

-

Incubation: The inoculated tubes or plates were incubated under optimal growth conditions for the specific bacterial strain, typically at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, the MIC was determined as the lowest concentration of 6-APA that completely inhibited visible growth of the bacteria. For broth dilution, this was the lowest concentration at which the broth remained clear. For agar dilution, it was the lowest concentration that prevented colony formation.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate the key processes and logical connections described in the early research on 6-APA.

Caption: Experimental workflow for the isolation and initial antibacterial testing of 6-APA.

Caption: Logical relationship showing 6-APA as the core for creating semi-synthetic penicillins.

Conclusion

The early research on this compound was a landmark in pharmaceutical development. While 6-APA itself demonstrated only modest antibacterial activity, its isolation provided the fundamental building block for chemical modification. This enabled the strategic design of new penicillin derivatives with improved characteristics, such as broader spectra of activity (e.g., ampicillin), resistance to bacterial enzymes (e.g., methicillin), and enhanced oral bioavailability. The experimental protocols established during this period laid the groundwork for standardized antibiotic susceptibility testing, and the core concept of modifying a natural scaffold remains a cornerstone of modern drug discovery.

The Cornerstone of Modern Antibiotics: A Technical Guide to 6-Aminopenicillanic Acid (6-APA) in Semi-Synthetic Penicillin Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of 6-aminopenicillanic acid (6-APA) represents a watershed moment in the history of medicine, paving the way for the development of a vast arsenal of semi-synthetic penicillin antibiotics. This technical guide provides an in-depth exploration of the pivotal role of 6-APA, from its production to its chemical modification, and the subsequent impact on antibacterial therapy. We delve into a comparative analysis of enzymatic and chemical production methods, present detailed experimental protocols for key transformations, and offer a quantitative comparison of the efficacy of various semi-synthetic penicillins. Visualizations of critical pathways and workflows are provided to facilitate a comprehensive understanding of the central role of 6-APA in the ongoing battle against bacterial infections.

Introduction: The Dawn of the Semi-Synthetic Era

The advent of penicillin revolutionized the treatment of bacterial infections. However, the limitations of natural penicillins, such as their narrow spectrum of activity and susceptibility to bacterial resistance mechanisms like β-lactamase enzymes, necessitated the development of more robust alternatives. The isolation of this compound (6-APA), the core nucleus of all penicillins, in 1957 by researchers at Beecham Research Laboratories was the breakthrough that enabled the creation of a multitude of semi-synthetic penicillins.[1]

6-APA consists of a β-lactam ring fused to a thiazolidine ring. This fundamental structure is the key to the antibacterial activity of penicillins, as it mimics the D-Ala-D-Ala moiety of peptidoglycan, the primary component of the bacterial cell wall. By acylating the 6-amino group of 6-APA with various side chains, new penicillin derivatives with improved properties, such as enhanced stability, broader spectrum of activity, and resistance to β-lactamases, could be synthesized.

Production of this compound (6-APA)

The industrial-scale production of 6-APA is primarily achieved through the hydrolysis of penicillin G or penicillin V, which are produced via fermentation. Two main methodologies are employed: enzymatic hydrolysis and chemical cleavage.

Enzymatic Hydrolysis: The Greener and More Efficient Route

Enzymatic hydrolysis, utilizing the enzyme penicillin G acylase (PGA), has become the predominant method for 6-APA production due to its numerous advantages over the chemical process.[2] This biocatalytic approach is more environmentally friendly, avoiding the use of harsh chemicals and organic solvents, and operates under milder conditions of temperature and pH.[2][3]

Key Advantages of Enzymatic Hydrolysis:

-

High Specificity: Penicillin G acylase specifically cleaves the amide bond between the phenylacetyl side chain and the 6-amino group of penicillin G, resulting in high yields and purity of 6-APA.[3]

-

Mild Reaction Conditions: The enzymatic reaction proceeds efficiently at near-neutral pH and moderate temperatures (typically 37-40°C), reducing energy consumption and minimizing degradation of the labile β-lactam ring.[2][4]

-

Environmental Sustainability: This method eliminates the need for toxic and environmentally harmful reagents and solvents required in the chemical process.[2]

-

High Yields: Modern immobilized enzyme technologies have led to highly efficient processes with 6-APA productivity reaching 80% and conversion rates of penicillin V to 6-APA up to 90% over multiple cycles.[4][5]

Chemical Hydrolysis: The Traditional Approach

The chemical synthesis of 6-APA from penicillin G involves a multi-step process that requires the use of reactive and hazardous chemicals at very low temperatures. While historically significant, this method is largely being replaced by the more efficient and sustainable enzymatic route.

Typical Steps in Chemical Hydrolysis:

-

Protection of the carboxyl group of penicillin G.

-

Reaction with a reagent like phosphorus pentachloride (PCl5) to form an imino chloride.

-

Conversion to an imino ether.

-

Hydrolysis to yield 6-APA.

This process is generally less efficient and generates more waste compared to enzymatic hydrolysis.

Quantitative Comparison of 6-APA Production Methods

| Parameter | Enzymatic Hydrolysis | Chemical Hydrolysis | References |

| Yield | 80-95% | Generally lower and more variable | [4][5] |

| Purity | High | Often requires extensive purification | [3] |

| Reaction Temperature | 37-55°C | -40°C to 0°C | [2][6] |

| pH | 7.0-8.0 | Harshly acidic or basic conditions | [6] |

| Solvents | Primarily aqueous | Chlorinated organic solvents | [2] |

| Byproducts | Phenylacetic acid (readily biodegradable) | Various chemical waste products | [2] |

| Environmental Impact | Low | High | [2] |

The Role of 6-APA in the Synthesis of Semi-Synthetic Penicillins

The free amino group at the C6 position of 6-APA is the key to its versatility. This site allows for the attachment of a wide variety of acyl side chains through a process called acylation, leading to the creation of new semi-synthetic penicillins with tailored properties.

General Acylation Reaction

The fundamental reaction involves the formation of an amide bond between the 6-amino group of 6-APA and the carboxyl group of a selected side-chain molecule. This is typically achieved by activating the carboxyl group of the side chain, for example, by converting it to an acid chloride.

Examples of Semi-Synthetic Penicillins Derived from 6-APA

The ability to modify the side chain has led to the development of several classes of semi-synthetic penicillins:

-

β-Lactamase-Resistant Penicillins: By introducing bulky side chains, such as in methicillin, the β-lactam ring is sterically hindered, preventing its hydrolysis by staphylococcal β-lactamases.

-

Aminopenicillins: The addition of an amino group to the side chain, as seen in ampicillin and amoxicillin, broadens the spectrum of activity to include many Gram-negative bacteria.

-

Extended-Spectrum Penicillins: Further modifications, as in piperacillin, have extended the activity to include problematic pathogens like Pseudomonas aeruginosa.

Experimental Protocols

Enzymatic Hydrolysis of Penicillin G to 6-APA using Immobilized Penicillin G Acylase

This protocol outlines a general laboratory-scale procedure for the enzymatic production of 6-APA.

Materials:

-

Potassium Penicillin G

-

Immobilized Penicillin G Acylase (e.g., on oxirane-acrylic beads)[6]

-

Phosphate buffer (0.1 M, pH 8.0)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Stirred-tank bioreactor with pH and temperature control

Procedure:

-

Prepare a solution of Potassium Penicillin G in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10-50 g/L in the bioreactor.

-

Equilibrate the bioreactor to the optimal temperature for the immobilized enzyme (typically 40-55°C).[6]

-

Add the immobilized Penicillin G Acylase to the reactor. The enzyme loading will depend on the specific activity of the preparation.

-

Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 1 M NaOH. The consumption of NaOH is indicative of the production of phenylacetic acid and, consequently, 6-APA.

-

Monitor the progress of the reaction by taking samples periodically and analyzing for 6-APA and residual Penicillin G using High-Performance Liquid Chromatography (HPLC).

-

Continue the reaction until the desired conversion is achieved (typically >95%).[6]

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.

-

Adjust the pH of the filtrate to the isoelectric point of 6-APA (around pH 4.3) using 1 M HCl to precipitate the product.

-

Collect the precipitated 6-APA by filtration, wash with cold water, and dry under vacuum.

Chemical Synthesis of Ampicillin from 6-APA

This protocol describes a general method for the acylation of 6-APA to produce ampicillin.

Materials:

-

This compound (6-APA)

-

D-(-)-α-phenylglycyl chloride hydrochloride

-

Triethylamine

-

Anhydrous dichloromethane

-

Cold water

-

Ammonium hydroxide (dilute)

Procedure:

-

Suspend 6-APA in anhydrous dichloromethane in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Slowly add triethylamine to the suspension while maintaining the temperature below 5°C. This deprotonates the amino group of 6-APA, making it nucleophilic.

-

In a separate vessel, prepare a suspension of D-(-)-α-phenylglycyl chloride hydrochloride in anhydrous dichloromethane.

-

Slowly add the suspension of the acid chloride to the 6-APA solution, keeping the temperature below 5°C.

-

Allow the reaction to proceed with stirring for 1-2 hours at low temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add cold water to the mixture to quench the reaction and dissolve the triethylamine hydrochloride byproduct.

-

Separate the aqueous and organic layers.

-

Adjust the pH of the aqueous layer to approximately 4.5 with dilute ammonium hydroxide to precipitate ampicillin trihydrate.[7]

-

Collect the precipitate by filtration, wash with cold water and then a small amount of cold acetone, and dry under vacuum.

Comparative Efficacy of Semi-Synthetic Penicillins

The modification of the 6-APA side chain has a profound impact on the antibacterial spectrum and potency of the resulting semi-synthetic penicillin. The following table presents the Minimum Inhibitory Concentration (MIC) values for several key semi-synthetic penicillins against common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Antibiotic | Target Bacterium | MIC Range (µg/mL) | References |

| Ampicillin | Escherichia coli | 2 - 8 | [8] |

| Staphylococcus aureus (Methicillin-susceptible) | 0.25 - 2 | [9] | |

| Amoxicillin | Escherichia coli | 4 - 32 | [8] |

| Staphylococcus aureus (Methicillin-susceptible) | 0.25 - 1 | [9] | |

| Methicillin | Staphylococcus aureus (Methicillin-susceptible) | 0.5 - 2 | [10] |

| Escherichia coli | >128 (Resistant) |

Note: MIC values can vary depending on the specific strain and testing methodology.

Visualizing Key Processes and Relationships

Enzymatic Cleavage of Penicillin G to 6-APA

The following diagram illustrates the catalytic action of Penicillin G Acylase on Penicillin G.

Caption: Enzymatic hydrolysis of Penicillin G by Penicillin G Acylase.

Workflow for Semi-Synthetic Penicillin Development

This diagram outlines the general workflow from penicillin fermentation to the synthesis of a semi-synthetic antibiotic.

Caption: General workflow for semi-synthetic penicillin production.

Logical Relationship of 6-APA Structure to Antibiotic Development

This diagram illustrates the key structural features of 6-APA and how they relate to the development of diverse semi-synthetic penicillins.

Caption: Structure-function relationship of 6-APA in antibiotic development.

Conclusion

This compound remains the cornerstone of semi-synthetic penicillin development. Its discovery and the subsequent development of efficient enzymatic production methods have enabled the creation of a diverse and powerful class of antibiotics that have saved countless lives. The ability to chemically modify the 6-APA nucleus continues to be a vital strategy in the ongoing effort to combat evolving bacterial resistance. A thorough understanding of the production, chemistry, and structure-activity relationships of 6-APA is therefore essential for researchers and professionals dedicated to the discovery and development of new antibacterial agents. As we face the growing challenge of antimicrobial resistance, the versatile scaffold of 6-APA will undoubtedly continue to serve as a critical starting point for innovation in antibiotic design.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]